1-Methoxyisoquinolin-8-amine
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Overview
Description
1-Methoxyisoquinolin-8-amine is an organic compound with the molecular formula C10H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxy group at the first position and an amine group at the eighth position of the isoquinoline ring.
Mechanism of Action
Target of Action
1-Methoxyisoquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been identified as broad-spectrum anti-infectives . They exhibit potent in vitro antimalarial activity, antileishmanial activities, antifungal activities, and antibacterial activities . Therefore, the primary targets of this compound are likely to be the pathogens causing these infections.
Biochemical Pathways
Considering its broad-spectrum anti-infective properties, it is likely that the compound affects multiple pathways in the pathogens, leading to their inhibition or death
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding the disposition of a drug in the body and its bioavailability
Result of Action
The result of the action of this compound is the inhibition or killing of various pathogens, given its broad-spectrum anti-infective properties . This leads to the alleviation of the infections caused by these pathogens.
Biochemical Analysis
Biochemical Properties
1-Methoxyisoquinolin-8-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complex, leading to the phosphorylation of histone H3 . These interactions suggest that this compound may influence cell cycle regulation and mitotic spindle checkpoint activation. Additionally, it has been found to induce the phosphorylation of BubR1 and the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20 (CDC20), further implicating its role in cell cycle control .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In human cervical cancer cells, it has been shown to cause cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis . This compound activates the mitotic spindle checkpoint, leading to mitotic arrest and apoptosis. Furthermore, it induces spindle abnormalities by promoting α-tubulin polymerization . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to and activates the CDK1/cyclin B1 complex, leading to the phosphorylation of histone H3 . This phosphorylation event is crucial for the progression of cells through mitosis. Additionally, this compound induces the phosphorylation of BubR1 and the association between Mad2 and CDC20, which are essential components of the mitotic spindle checkpoint . These interactions ultimately result in mitotic arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn in vitro studies, this compound has shown consistent induction of mitotic arrest and apoptosis over extended periods . In vivo studies are needed to fully understand its long-term effects and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to induce mitotic arrest and apoptosis without significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage. Determining the optimal dosage for therapeutic applications is crucial to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolic flux and levels of certain metabolites, although the specific pathways and enzymes involved require further elucidation . Understanding these metabolic interactions is essential for developing targeted therapies and predicting potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is likely to be transported across cell membranes via active transport mechanisms, although the exact transporters involved are yet to be identified . Once inside the cells, this compound may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize to the mitotic spindle apparatus, where it exerts its effects on cell cycle regulation and mitotic arrest . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further influencing its function and interactions with other biomolecules.
Preparation Methods
The synthesis of 1-Methoxyisoquinolin-8-amine can be achieved through various synthetic routes. One common method involves the reduction of nitro-substituted isoquinoline derivatives using stannous chloride dihydrate in ethanol . Another approach includes the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies . These reactions typically employ mono-propargylated aromatic ortho-diamines as starting materials and can be conducted under aerobic conditions using stannic chloride or indium (III) chloride .
Chemical Reactions Analysis
1-Methoxyisoquinolin-8-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert nitro-substituted isoquinoline derivatives to amine-substituted products.
Common reagents used in these reactions include stannous chloride, indium (III) chloride, and various oxidizing agents. The major products formed from these reactions are typically quinoline and isoquinoline derivatives with different functional groups .
Scientific Research Applications
1-Methoxyisoquinolin-8-amine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold in organic synthesis and as a ligand in coordination chemistry . In medicinal chemistry, it has been explored for its potential as an anti-infective agent, showing promising activity against various pathogens . Additionally, it has applications in the development of new therapeutic agents for diseases such as malaria and leishmaniasis .
Comparison with Similar Compounds
1-Methoxyisoquinolin-8-amine can be compared with other similar compounds, such as 8-aminoquinoline and its derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. For example, 8-aminoquinoline derivatives like primaquine and tafenoquine are well-known antimalarial agents . The unique methoxy group in this compound distinguishes it from these compounds and contributes to its specific chemical and biological properties .
Similar compounds include:
- 8-Aminoquinoline
- Primaquine
- Tafenoquine
Properties
IUPAC Name |
1-methoxyisoquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFGHIMZGJJKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.